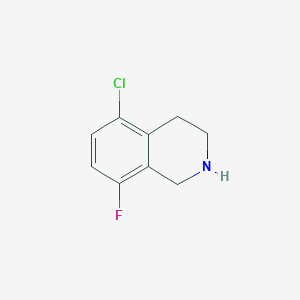

Isoquinoline, 5-chloro-8-fluoro-1,2,3,4-tetrahydro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoquinoline is a nitrogen-containing bicyclic compound . The isoquinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Molecular Structure Analysis

The molecular structure of Isoquinoline, 1,2,3,4-tetrahydro- is C9H11N .Chemical Reactions Analysis

The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical And Chemical Properties Analysis

The molecular weight of Isoquinoline, 5-chloro-8-fluoro-1,2,3,4-tetrahydro- is 185.63 .Aplicaciones Científicas De Investigación

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives exhibit a range of biological potentials, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, among others. These compounds, derived from the isoquinoline (ISOQ) ring, have been identified as significant for pharmacotherapeutic applications due to their wide-ranging bioactivities. This knowledge is crucial for medicinal chemists and researchers aiming to develop novel low-molecular-weight (LMW) inhibitors for various diseases (Danao et al., 2021).

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines (THIQs) are acknowledged as "privileged scaffolds" in medicinal chemistry, having evolved from their initial association with neurotoxicity to their present recognition for therapeutic potentials, especially in cancer and central nervous system (CNS) disorders. The US FDA's approval of trabectedin for soft tissue sarcomas highlights the milestone in anticancer drug discovery involving THIQ derivatives. The versatility of THIQs extends to potential treatments for infectious diseases like malaria, tuberculosis, HIV, HSV-infections, and leishmaniasis, promising novel drug classes with unique mechanisms of action (Singh & Shah, 2017).

Isoquinoline N-oxide Alkaloids

Research on natural isoquinoline alkaloids and their N-oxides has revealed over 200 bioactive compounds with confirmed antimicrobial, antibacterial, antitumor, and other activities. This review emphasizes the significance of isoquinoline N-oxides alkaloids as a crucial source for drug discovery, suggesting their potential for new applications based on structure-activity relationships (SAR) activities. These findings underscore the importance of further exploring these compounds for medicinal purposes (Dembitsky et al., 2015).

Mecanismo De Acción

Direcciones Futuras

The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research . This focuses in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Propiedades

IUPAC Name |

5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMJVIJICXAAKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C(C=CC(=C21)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoquinoline, 5-chloro-8-fluoro-1,2,3,4-tetrahydro- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2572317.png)

![3-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2572324.png)

![[2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine](/img/structure/B2572329.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2572331.png)